molecular formula C24H23N3O3S2 B11137833 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11137833
M. Wt: 465.6 g/mol
InChI Key: NHGVFNCUPITEQG-MNDPQUGUSA-N
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Description

This compound is a mouthful, but its structure is intriguing! It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which exhibit diverse biological activities. Let’s break it down:

    Chemical Formula: CHNOS

    CAS Number: 380874-90-8

Preparation Methods

Synthetic Routes::

Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity. early discovery researchers can access it as part of a unique chemical collection .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group (C=O) suggests susceptibility to oxidation.

    Substitution: The thiazolidinylidene moiety (C=S) may undergo nucleophilic substitution.

    Common Reagents: Oxidants (e.g., KMnO), nucleophiles (e.g., NaSH), and bases (e.g., NaOH).

    Major Products: Oxidized forms, thiazolidine derivatives, and substituted pyrimidinones.

Scientific Research Applications

Chemistry::

    Catalysis: The compound could serve as a ligand or catalyst due to its unique structure.

    Drug Design: Insights from its reactivity may aid in designing novel drugs.

Biology and Medicine::

    Antioxidant Properties: Explore its potential as an antioxidant.

    Anti-inflammatory Activity: Investigate its effects on inflammation pathways.

Industry::

    Materials Science: Assess its use in polymer chemistry or nanomaterials.

Mechanism of Action

The compound likely interacts with specific molecular targets, modulating cellular pathways. Further research is needed to unravel its precise mechanism.

Comparison with Similar Compounds

While this compound stands out due to its thiazolidinylidene and phenoxy moieties, similar compounds include:

    3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one: (CAS: 608493-54-5).

  • Other pyrido[1,2-a]pyrimidin-4-ones with varying substituents.

Properties

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O3S2/c1-2-3-4-9-15-27-23(29)19(32-24(27)31)16-18-21(30-17-11-6-5-7-12-17)25-20-13-8-10-14-26(20)22(18)28/h5-8,10-14,16H,2-4,9,15H2,1H3/b19-16-

InChI Key

NHGVFNCUPITEQG-MNDPQUGUSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)SC1=S

Origin of Product

United States

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